Tert-butyl (4-hydrazinylphenyl)carbamate
Description
Tert-butyl (4-hydrazinylphenyl)carbamate is a carbamate derivative featuring a hydrazinyl (-NH-NH₂) substituent at the para position of a phenyl ring, protected by a tert-butyloxycarbonyl (Boc) group. This compound is primarily utilized in organic synthesis as a versatile intermediate, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds. The Boc group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses. The hydrazinyl group confers nucleophilic and coordinating properties, making it valuable in condensation reactions and metal-complex formations .
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
tert-butyl N-(4-hydrazinylphenyl)carbamate |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-8-4-6-9(14-12)7-5-8/h4-7,14H,12H2,1-3H3,(H,13,15) |
InChI Key |
SEINEVFMIZKLDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-hydrazinylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-hydrazinylphenyl derivatives. One common method involves the use of di-tert-butyl dicarbonate or a chloroformate and sodium azide with an aromatic carboxylic acid to produce the corresponding acyl azide. The acyl azide then undergoes a Curtius rearrangement to form an isocyanate derivative, which is trapped by an amine to form the aromatic carbamate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of carbamate synthesis, such as the use of protecting groups and mild reaction conditions, are likely applicable.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-hydrazinylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl (4-hydrazinylphenyl)carbamate has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (4-hydrazinylphenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The carbamate moiety can also interact with various biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Hydrazinyl vs. Hydrazinecarbonyl : The hydrazinecarbonyl group in the compound from introduces a carbonyl moiety, increasing polarity and enabling hydrazone formation. In contrast, the hydrazinyl group in the target compound is more nucleophilic, favoring reactions like diazo coupling or cyclization .
- Chlorophenethyl vs. Hydrazinylphenyl : The chloro substituent in imparts electron-withdrawing effects, reducing nucleophilicity compared to the hydrazinyl group. This difference influences reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura for chloro derivatives vs. nucleophilic substitutions for hydrazinyl analogs).
- Hydroxyl vs. Hydrazinyl : The hydroxyl-containing derivative exhibits lower reactivity toward electrophiles but participates in hydrogen bonding, affecting solubility and crystallization behavior.
Biological Activity
Tert-butyl (4-hydrazinylphenyl)carbamate is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C11H16N4O2
- Molecular Weight : 224.27 g/mol
- CAS Number : 156866-52-3
This compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in neurodegenerative diseases, particularly those associated with Alzheimer's disease.
- Antioxidant Properties : Research indicates that it may possess antioxidant capabilities, reducing oxidative stress in neuronal cells.
- Neuroprotective Effects : The compound has demonstrated protective effects on astrocytes against amyloid beta-induced toxicity, which is significant in the context of Alzheimer's disease.
In Vitro Studies
A study assessed the effects of this compound on astrocyte cell viability in the presence of amyloid beta (Aβ) peptides. The results indicated:
- Cell Viability : Treatment with the compound resulted in a significant increase in cell viability compared to control groups treated with Aβ alone.
- Cytokine Production : The compound reduced tumor necrosis factor-alpha (TNF-α) levels, suggesting an anti-inflammatory effect.
| Treatment Group | Cell Viability (%) | TNF-α Level (pg/mL) |
|---|---|---|
| Control (Aβ only) | 43.78 ± 7.17 | Elevated |
| Tert-butyl Carbamate | 62.98 ± 4.92 | Reduced |
In Vivo Studies
In vivo experiments using a scopolamine-induced model of Alzheimer's disease provided insights into the efficacy of this compound:
- Amyloidogenesis Inhibition : The compound showed a moderate reduction in amyloid plaque formation compared to untreated groups, although not statistically significant when compared to established treatments like galantamine.
- Bioavailability Issues : The lack of significant effects was attributed to poor brain bioavailability, highlighting the need for further formulation studies.
Case Studies
- Neuroprotective Effects Against Aβ Toxicity : A study published in PubMed Central demonstrated that this compound significantly improved astrocyte survival rates when co-administered with Aβ peptides, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
- Multi-target Approach for Alzheimer's Disease : Another investigation focused on the compound's ability to act as both a β-secretase and acetylcholinesterase inhibitor, providing a dual-action mechanism that could be beneficial in treating Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
